molecular formula C22H19N3O2 B11613499 4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B11613499
M. Wt: 357.4 g/mol
InChI Key: GUYDUDGRHGAHNI-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety linked to a phenyl group, which is further connected to an imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation.

    Coupling with the phenyl group: The imidazo[1,2-a]pyridine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide moiety: The final step involves the reaction of the coupled product with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group on the benzamide moiety. This structural feature can influence its biological activity and make it distinct from other similar compounds.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-15-5-4-12-25-14-20(24-21(15)25)17-6-3-7-18(13-17)23-22(26)16-8-10-19(27-2)11-9-16/h3-14H,1-2H3,(H,23,26)

InChI Key

GUYDUDGRHGAHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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